Product packaging for Rimiterol Hydrobromide(Cat. No.:CAS No. 31842-61-2)

Rimiterol Hydrobromide

Cat. No.: B138525
CAS No.: 31842-61-2
M. Wt: 304.18 g/mol
InChI Key: QPYZEEKXUYXZBK-PKKHVXKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of β2-Adrenergic Agonist Development and Rimiterol (B1680638) Hydrobromide's Role

The development of β2-adrenergic agonists marked a significant milestone in the management of respiratory conditions characterized by bronchoconstriction. Early sympathomimetic agents, such as adrenaline (epinephrine) and isoprenaline, were non-selective, meaning they stimulated both β1 and β2-adrenergic receptors. ersnet.orgwikipedia.org This lack of selectivity led to undesirable cardiovascular side effects, as β1-receptor stimulation increases heart rate and contractility. ersnet.orgnih.gov The discovery that β-receptors could be subdivided into β1 (predominantly in the heart) and β2 (predominantly in bronchial smooth muscle) subtypes in 1967 spurred the development of more selective drugs. ersnet.orgwikipedia.org

This quest for selectivity led to the synthesis of compounds like salbutamol (B1663637) and terbutaline (B1683087) in the 1960s, which offered a better safety profile by preferentially targeting β2-receptors. ersnet.org Rimiterol emerged in this era as another short-acting β2-agonist, contributing to the growing arsenal of more targeted respiratory therapies. wikipedia.orgresearchgate.net Research from the early 1970s positioned rimiterol as a new sympathomimetic bronchodilator. nih.gov Studies comparing it to its predecessors and contemporaries were crucial in defining its pharmacological profile. For instance, intravenous administration of rimiterol was found to be an effective bronchodilator with a short duration of action, similar to isoprenaline but shorter than salbutamol. nih.gov

Evolution of Sympathomimetic Bronchodilators and Rimiterol Hydrobromide's Contribution

The evolution of sympathomimetic bronchodilators has been driven by the dual goals of enhancing β2-selectivity to minimize side effects and extending the duration of action for improved patient convenience and management of nocturnal symptoms. ersnet.orgnih.gov The initial non-selective agents like epinephrine and isoprenaline gave way to the first generation of β2-selective short-acting β2-agonists (SABAs), which included rimiterol, salbutamol, and fenoterol (B1672521). ersnet.orgresearchgate.netnih.gov

Rimiterol's contribution to this evolution lies in its characterization as a potent and selective, yet short-acting, bronchodilator. nih.govnih.gov Comparative studies were instrumental in mapping the relative potencies and selectivities of these early SABAs. For example, when administered intravenously, isoprenaline was found to be a more potent bronchodilator than rimiterol and salbutamol. nih.govnih.gov However, for an equivalent bronchodilator effect, rimiterol and salbutamol caused less of an increase in heart rate than isoprenaline, demonstrating their improved β2-selectivity. nih.govnih.gov Rimiterol was shown to have a β2-adrenoceptor selectivity similar to that of salbutamol when given intravenously. nih.govnih.gov These findings helped to solidify the clinical advantage of using β2-selective agents over non-selective ones. The development of these SABAs provided effective relief for acute asthma symptoms and exercise-induced bronchoconstriction. nih.gov However, their short duration of action remained a limitation, which ultimately led to the development of long-acting β2-agonists (LABAs) like salmeterol and formoterol in the 1980s. ersnet.orgnih.gov

Current Research Significance of this compound within Respiratory Pharmacology

While newer long-acting and ultra-long-acting β2-agonists have largely superseded short-acting agents like rimiterol in routine clinical use for chronic asthma management, this compound continues to hold significance as a research tool in respiratory pharmacology. researchgate.netnih.gov Its well-defined characteristics as a potent, selective, and short-acting β2-agonist make it a valuable compound for investigating the fundamental mechanisms of β2-adrenoceptor function and regulation. nih.gov

For instance, studies involving rimiterol have contributed to the understanding of the late asthmatic response and changes in nonspecific bronchial responsiveness following allergen exposure. atsjournals.orgsci-hub.se By using a short-acting agent like rimiterol, researchers can study the immediate effects of β2-agonist administration and how it influences subsequent inflammatory and bronchoconstrictor responses without the confounding long-term effects of LABAs. This type of research is crucial for dissecting the complex interplay between bronchodilation, inflammation, and airway hyperresponsiveness in asthma. nih.gov Furthermore, the established pharmacological profile of rimiterol allows it to be used as a reference compound in the development and evaluation of new respiratory drugs. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18BrNO3 B138525 Rimiterol Hydrobromide CAS No. 31842-61-2

Properties

CAS No.

31842-61-2

Molecular Formula

C12H18BrNO3

Molecular Weight

304.18 g/mol

IUPAC Name

4-[(R)-hydroxy-[(2S)-piperidin-2-yl]methyl]benzene-1,2-diol;hydrobromide

InChI

InChI=1S/C12H17NO3.BrH/c14-10-5-4-8(7-11(10)15)12(16)9-3-1-2-6-13-9;/h4-5,7,9,12-16H,1-3,6H2;1H/t9-,12+;/m0./s1

InChI Key

QPYZEEKXUYXZBK-PKKHVXKMSA-N

SMILES

C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O.Br

Isomeric SMILES

C1CCN[C@@H](C1)[C@@H](C2=CC(=C(C=C2)O)O)O.Br

Canonical SMILES

C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O.Br

Other CAS No.

31842-61-2

Synonyms

rel-4-[(R)-Hydroxy-(2S)-2-piperidinylmethyl]-1,2-benzenediol Hydrobromide (R*,S*)-4-(Hydroxy-2-piperidinylmethyl)-1,2-benzenediol Hydrobromide;  erythro-α-(3,4-Dihydroxyphenyl)-2-piperidinemethanol Hydrobromide;  Asmaten;  NSC 289336;  Pulmadil;  R

Origin of Product

United States

Molecular Pharmacology and Receptor Interactions of Rimiterol Hydrobromide

Mechanism of Action: Selective β2-Adrenergic Receptor Agonism

Rimiterol (B1680638) hydrobromide functions as a direct-acting sympathomimetic agent with a primary effect on β2-adrenergic receptors. mims.com Its mechanism of action involves mimicking the effects of endogenous catecholamines like epinephrine and norepinephrine on the sympathetic nervous system. evitachem.com This selective activation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways, is the foundation of its therapeutic action. evitachem.comontosight.ai

Binding Kinetics and Receptor Affinity

The interaction between rimiterol hydrobromide and β2-adrenergic receptors is characterized by a high degree of affinity. ontosight.ai This strong binding is a key determinant of its potency as a bronchodilator. The specific binding kinetics, including the rates of association and dissociation, contribute to its rapid onset and short duration of action. medscape.com The molecular structure of rimiterol, particularly the presence of specific functional groups, facilitates effective binding to the receptor, initiating the downstream signaling cascade. evitachem.com

Signal Transduction Pathways: Adenylate Cyclase and cAMP Cascade

Upon binding to β2-adrenergic receptors, this compound triggers a well-defined signal transduction pathway. evitachem.com This process begins with the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). evitachem.comgenome.jp The subsequent increase in intracellular cAMP levels is a critical step in the signaling cascade. evitachem.comgenome.jp cAMP then acts as a second messenger, propagating the signal within the cell. genome.jp

Downstream Cellular Responses: Myosin Light-Chain Kinase Phosphorylation and Smooth Muscle Relaxation

The elevated levels of cAMP lead to the activation of protein kinase A (PKA). evitachem.comgenome.jp PKA, in turn, phosphorylates several target proteins within the smooth muscle cell, most notably myosin light-chain kinase (MLCK). evitachem.com The phosphorylation of MLCK inhibits its activity, which prevents the phosphorylation of myosin. This ultimately results in the relaxation of the airway smooth muscle, leading to bronchodilation and improved airflow. evitachem.commedscape.com

Structure-Activity Relationships of this compound

The pharmacological activity of this compound is intrinsically linked to its molecular structure. The specific arrangement of its functional groups dictates its interaction with the β2-adrenergic receptor and, consequently, its biological effects.

Role of the Catechol Ring in Receptor Interaction

This compound possesses a catechol ring, a benzene (B151609) ring with two hydroxyl groups, which is a crucial feature for its interaction with the β2-adrenergic receptor. evitachem.com This catechol moiety is a common characteristic among many sympathomimetic amines and is essential for high-affinity binding. The hydroxyl groups on the catechol ring are thought to form key hydrogen bonds with specific amino acid residues within the receptor's binding pocket, anchoring the molecule in the correct orientation for activation. evitachem.com

Contribution of Functional Groups to Hydrogen Bonding and Binding Affinity

The binding affinity of Rimiterol to its target adrenoceptors is fundamentally governed by the specific chemical functionalities within its molecular structure. The molecule possesses three primary groups that are critical for receptor interaction: a catechol (1,2-dihydroxybenzene) ring, a chiral secondary alcohol on the ethanolamine side chain, and a distinctive piperidine (B6355638) tertiary amine. evitachem.com The interplay of these groups facilitates the hydrogen bonds and other non-covalent interactions necessary for stable and effective binding within the receptor's active site.

The catechol's two adjacent hydroxyl groups are crucial for high-affinity binding, acting as hydrogen bond donors. Similarly, the hydroxyl group on the side chain participates significantly in hydrogen bonding. evitachem.com The piperidine ring, which is protonated under physiological conditions, also contributes to the molecule's binding orientation and selectivity. evitachem.com Structure-activity relationship studies on sympathomimetics show that increasing the bulk of the substituent on the amine nitrogen, in this case, incorporating it into a piperidine ring, tends to increase selectivity for β2-receptors over β1-receptors. oup.com The molecule features four hydrogen bond donors and four acceptors, which collectively enhance its binding affinity to biological targets. evitachem.com

Table 1: Key Functional Groups of Rimiterol and Their Role in Receptor Binding

Functional Group Role in Receptor Interaction Contribution to Binding Affinity
Catechol (1,2-dihydroxybenzene) Acts as a hydrogen bond donor via its two hydroxyl groups, interacting with key residues in the receptor's binding pocket. Essential for high-potency agonist activity at β-adrenoceptors.
Secondary Alcohol (on side chain) Participates in crucial hydrogen bonding, contributing to stereospecific interactions with the receptor. Enhances binding affinity and is critical for intrinsic activity.

| Piperidine Tertiary Amine | Becomes protonated at physiological pH, forming ionic interactions. The steric bulk of the ring influences receptor selectivity. | Contributes to β2-receptor selectivity and anchors the ligand in the binding site. evitachem.comoup.com |

Comparative Receptor Selectivity Studies

β2-Adrenoceptor Selectivity versus β1-Adrenoceptor Effects

Rimiterol is classified as a β-adrenoceptor agonist with relative selectivity for the β2-adrenoceptor subtype. clinicalgate.com This selectivity profile means that it preferentially stimulates the β2-receptors responsible for bronchodilation, with less pronounced effects on the β1-receptors that are predominant in the heart. clinicalgate.com However, this selectivity is not absolute, and stimulation of cardiac β-receptors can still occur. clinicalgate.com

A clinical pharmacology study that administered Rimiterol, Salbutamol (B1663637), and Isoprenaline intravenously to human subjects provides quantitative insight into this selectivity. nih.gov The study measured the bronchodilatory effect (a β2-mediated response) and the corresponding increase in heart rate (a primary β1- and secondary β2-mediated response). The results showed that for a potent bronchodilatory effect, Rimiterol had a cardiovascular effect profile similar to that of Salbutamol, another well-known β2-selective agonist. nih.gov

Table 2: Comparison of β2 (Bronchodilator) and β1/β2 (Cardiac) Effects of Intravenous Agonists Data from a study measuring protection against histamine-induced bronchoconstriction and associated heart rate changes. nih.gov

Compound Protection Against Bronchoconstriction (β2 Effect) Increase in Heart Rate (beats/min) (β1/β2 Effect)
Rimiterol 98% 31.9
Salbutamol 96% 24.7

| Isoprenaline | 69% | 44.3 |

Differentiation from Non-Selective Sympathomimetics

The therapeutic advantage of a selective β2-agonist like Rimiterol is most evident when compared to non-selective sympathomimetics, such as Isoprenaline. Isoprenaline activates both β1- and β2-adrenoceptors with high potency, leading to significant cardiac stimulation alongside its bronchodilator action. clinicalgate.com

The same intravenous study directly compared the potency of Rimiterol and Isoprenaline on equimolar terms. nih.gov The findings quantitatively demonstrated the difference in selectivity. Isoprenaline was found to be approximately 14 times more potent than Rimiterol at increasing heart rate (the β1-dominant effect) but only about 7 times more potent in its bronchodilator action (the β2 effect). nih.gov This disparity in potency ratios highlights Rimiterol's relative sparing of the β1-receptor compared to the non-selective Isoprenaline. While both are effective bronchodilators, Rimiterol achieves this effect with a comparatively lower degree of cardiac stimulation, which is the hallmark of a β2-selective agent. clinicalgate.comnih.gov

Table 3: Relative Potency of Isoprenaline Compared to Rimiterol Based on equimolar dose comparisons from intravenous administration. nih.gov

Pharmacological Effect Receptor Subtype Potency of Isoprenaline vs. Rimiterol
Bronchodilation β2 ~7 times more potent

| Increase in Heart Rate | β1 / β2 | ~14 times more potent |


Pharmacokinetic Profiles and Metabolic Pathways of Rimiterol Hydrobromide

Preclinical Metabolic Investigations in Animal Models

Preclinical studies, primarily in rats, have been instrumental in elucidating the metabolic fate of rimiterol (B1680638) hydrobromide. These investigations have revealed that the metabolism of rimiterol is not only complex but also significantly influenced by the administered dose.

Research has demonstrated that the metabolic pathway of rimiterol in rats is highly dependent on the intravenous dose administered. tandfonline.com Studies comparing low doses (e.g., 10 μg/kg and 1.0 mg/kg) with a high dose (10.0 mg/kg) have shown marked differences in how the compound is processed and eliminated by the body. tandfonline.com

At lower doses, the metabolism of rimiterol proceeds through predictable pathways, leading to the formation of specific metabolites. tandfonline.com However, at the highest dose, a significant shift in the metabolic profile is observed. tandfonline.com This includes a reduction in the formation of certain metabolites and an increased excretion of the unchanged parent drug. tandfonline.com These dose-related discrepancies highlight the importance of conducting metabolic studies across a range of dose levels to fully characterize a drug's pharmacokinetic behavior. tandfonline.com

A key metabolic transformation of rimiterol involves O-methylation, a process catalyzed by the enzyme catechol-O-methyltransferase (COMT). This leads to the formation of 3-O-methylrimiterol, a major metabolite. tandfonline.comevitachem.com This metabolite can then undergo a further conjugation reaction with glucuronic acid to form 3-O-methylrimiterol glucuronide. tandfonline.comevitachem.com

At lower intravenous doses in rats, 3-O-methylrimiterol and its glucuronide conjugate are significant contributors to the excreted drug, accounting for approximately 31% of the urinary radioactivity. tandfonline.com However, at a high dose of 10.0 mg/kg, the excretion of 3-O-methylrimiterol is not detected, indicating a saturation or alteration of the metabolic pathway at higher concentrations. tandfonline.com

The urinary excretion patterns of rimiterol and its metabolites provide further evidence of dose-dependent metabolism. In studies with rats, lower doses result in a urinary profile dominated by metabolites, including 3-O-methylrimiterol, its glucuronide conjugate, and sulphate esters of rimiterol. tandfonline.com

Conversely, at the highest intravenous dose, there is a notable increase in the urinary excretion of the unchanged rimiterol and a reduction in the excretion of its sulphated conjugates. tandfonline.com This suggests that at high concentrations, the metabolic pathways may become overwhelmed, leading to a greater proportion of the parent drug being eliminated without being metabolized.

Interactive Table: Urinary Excretion of Rimiterol and Metabolites in Rats at Different IV Doses

Dose Level3-O-Methylrimiterol3-O-Methylrimiterol GlucuronideSulphates of RimiterolUnchanged Rimiterol
Low Doses (10 μg/kg, 1.0 mg/kg) Present (31% of urinary 14C with glucuronide)Present (31% of urinary 14C with methyl form)ExcretedLower excretion
High Dose (10.0 mg/kg) Not ExcretedNot specified, likely reducedReduced excretionIncreased excretion
Data derived from studies on 14C-labelled rimiterol in rats. tandfonline.com

The plasma half-life of a drug, or the time it takes for the concentration of the drug in the plasma to reduce by half, is a critical pharmacokinetic parameter. In preclinical studies with rats, the plasma half-life of 14C-labelled material following intravenous administration of rimiterol was found to be dose-dependent. tandfonline.com

At lower dose levels (10 μg/kg and 1.0 mg/kg), the plasma half-life was approximately 60 minutes. tandfonline.com However, at the highest dose level (10.0 mg/kg), the plasma half-life was significantly shorter, at 31 minutes. tandfonline.com This faster clearance at higher doses may be linked to the observed changes in metabolism and excretion patterns. Some sources indicate a plasma half-life of less than 5 minutes, although the specific conditions for this measurement are not detailed. druginfosys.com

The liver is a primary site of drug metabolism. Studies investigating the hepatic uptake of 14C-labelled rimiterol in rats revealed a delay in liver uptake at the highest dose level. tandfonline.com This phenomenon was attributed to the alpha-adrenergic actions of rimiterol. tandfonline.com At high concentrations, the drug's alpha-adrenergic effects are thought to cause splanchnic shutdown, a reduction in blood flow to the abdominal organs, including the liver, thereby delaying the drug's metabolic processing. tandfonline.com

Isotope-Labeled Rimiterol Hydrobromide in Metabolic Research and Biomarker Analysis

The use of isotope-labeled compounds, such as those containing deuterium (B1214612) (2H) or carbon-13 (13C), is a powerful tool in metabolic research. nih.gov By replacing one or more atoms of the drug molecule with their heavier, stable isotopes, researchers can trace the drug's path through the body and identify its metabolites with high precision using techniques like mass spectrometry. nih.govnih.gov

In the context of this compound, studies have utilized 14C-labelled rimiterol to investigate its metabolism and excretion in rats. tandfonline.com This approach allows for the accurate measurement of the parent drug and its metabolites in biological samples like plasma and urine. tandfonline.com The use of stable isotope-labeled compounds is crucial for elucidating complex metabolic pathways and for identifying potential biomarkers of drug exposure and metabolism. nih.gov This methodology is not only vital for preclinical ADME (absorption, distribution, metabolism, and excretion) studies but also has applications in understanding potential drug-induced toxicities. nih.gov

Preclinical Pharmacological Studies and Efficacy Assessment

Respiratory System Effects in Animal Models

Preclinical investigations in animal models have been crucial in characterizing the bronchodilator properties of Rimiterol (B1680638). These studies provide foundational knowledge of its mechanism of action and relative efficacy.

In studies using anesthetized cats, Rimiterol, administered intravenously, demonstrated effective opposition to the bronchoconstrictor actions induced by 5-hydroxytryptamine (serotonin). mcmaster.canih.govnih.gov This antagonistic action against a known potent bronchoconstrictor highlights Rimiterol's direct bronchodilating capabilities on airway smooth muscle.

Comparative studies in anesthetized cats have been conducted to determine the relative potency of Rimiterol against other sympathomimetic bronchodilators. When administered intravenously, Rimiterol and Salbutamol (B1663637) were found to be approximately equipotent in their ability to counteract bronchoconstriction induced by 5-hydroxytryptamine. mcmaster.canih.gov However, both Rimiterol and Salbutamol were shown to be about eight times less potent than Laevoisoprenaline in this regard. mcmaster.canih.govnih.gov

Table 1: Relative Bronchodilator Potency in Anesthetized Cats

CompoundPotency vs. LaevoisoprenalinePotency vs. Salbutamol
Rimiterol~8x Less Potent mcmaster.canih.govnih.govEquipotent mcmaster.canih.gov
Salbutamol~8x Less Potent mcmaster.canih.govnih.gov-
Laevoisoprenaline-~8x More Potent mcmaster.canih.govnih.gov

Cardiovascular System Responses in Preclinical Models

The cardiovascular effects of Rimiterol are a critical aspect of its preclinical profile, particularly concerning its selectivity for β2-adrenoceptors over β1-adrenoceptors, which are predominant in the heart.

In preclinical models involving anesthetized cats, intravenous administration of Rimiterol resulted in an increased heart rate. mcmaster.canih.gov While specific pulse pressure data from these cat models is limited, related studies in human subjects have shown that Rimiterol, Salbutamol, and Isoprenaline produced similar increases in pulse pressure. nih.govnih.gov

The tendency of a bronchodilator to induce tachycardia (an increased heart rate) is a key indicator of its cardiovascular side-effect profile. In anesthetized cats, Rimiterol and Salbutamol were found to be approximately 19 times less potent than Laevoisoprenaline in their capacity to increase heart rate. mcmaster.canih.govnih.gov When comparing doses that produce an equivalent bronchodilator effect against 5-hydroxytryptamine-induced bronchospasm, Rimiterol and Salbutamol caused significantly less tachycardia than Laevoisoprenaline. nih.govnih.gov To elicit the same level of tachycardia as Laevoisoprenaline, the doses of Rimiterol or Salbutamol needed to be increased by approximately two and a half times. nih.govnih.govresearchgate.net

Table 2: Relative Potency in Increasing Heart Rate in Anesthetized Cats

CompoundPotency vs. Laevoisoprenaline
Rimiterol~19x Less Potent mcmaster.canih.govnih.gov
Salbutamol~19x Less Potent mcmaster.canih.govnih.gov
Laevoisoprenaline-

Research suggests that the distinction between β1- and β2-adrenoceptors may not be as pronounced in cats as it is in other laboratory animals. nih.govnih.govresearchgate.net This observation is based on the finding that the margin of safety regarding cardiovascular effects (like tachycardia) for drugs such as Salbutamol is considerably smaller in cats compared to reports in other species. nih.govnih.gov This implies that the cat model might show a greater degree of cardiac stimulation for β2-selective agonists than would be expected in species with more distinct β-adrenoceptor differentiation. nih.govnih.gov

Skeletal Muscle System Effects in Animal Models

Impact on Muscle Contractions (e.g., Soleus Muscle)

Preclinical investigations in animal models have demonstrated the effects of Rimiterol hydrobromide on skeletal muscle function. In studies conducted on anesthetized cats, the intravenous administration of Rimiterol was shown to influence the contractile properties of the soleus muscle, a muscle rich in slow-twitch fibers. nih.govnih.gov

Specifically, Rimiterol was observed to decrease both the tension and the degree of fusion of incomplete tetanic contractions of the cat soleus muscle. nih.govnih.gov Tetanic contractions are sustained muscle contractions evoked by a series of rapidly repeated stimuli. The reduction in tension and fusion indicates a relaxing effect on the muscle under these experimental conditions.

In comparative studies, Rimiterol and another sympathomimetic bronchodilator, salbutamol, were found to be approximately equipotent in their effects on the soleus muscle. nih.govnih.gov However, both were considerably less potent than laevoisoprenaline in producing the same muscle-relaxant effects. nih.govnih.gov

Table 1: Comparative Potency of Rimiterol on Cat Soleus Muscle Contractions

Compound Effect on Soleus Muscle Relative Potency
This compound Decreased tension and fusion of incomplete tetanic contractions ~8 times less potent than laevoisoprenaline
Salbutamol Decreased tension and fusion of incomplete tetanic contractions Equipotent to Rimiterol
Laevoisoprenaline Decreased tension and fusion of incomplete tetanic contractions ~8 times more potent than Rimiterol and Salbutamol

Analogy to Human Muscle Tremor as an Unwanted Effect

The observed effects of Rimiterol on the soleus muscle in animal models are considered to be analogous to the muscle tremor that can occur as an unwanted side effect in humans. nih.govnih.gov Muscle tremor is a common side effect associated with the systemic administration of certain sympathomimetic agents.

Clinical Research and Therapeutic Evaluation

Bronchodilator Efficacy in Patients with Airway Obstruction

Clinical investigations have demonstrated that rimiterol (B1680638) hydrobromide is an effective bronchodilator for patients with airway obstruction. karger.comnih.gov Its performance is characterized by a rapid onset of action, making it a suitable option for specific clinical scenarios. karger.comnih.gov

Dose-Response Relationships of Bronchodilation

The bronchodilator effect of inhaled rimiterol hydrobromide has been shown to be dose-dependent. karger.comnih.gov Studies have indicated that the optimal dosage for inhalation lies between 200 and 1,000 micrograms. karger.comnih.gov Research involving different doses has provided insights into its efficacy at various concentrations.

In one study, the changes in Peak Expiratory Flow Rate (PEFR) were measured after administering 200 µg, 1,000 µg, and 2,000 µg of rimiterol. The response in PEFR was found to be dose-related. While the changes after 1,000 µg were significantly greater than the 200 µg dose only at the 1-minute mark, the 2,000 µg dose produced significantly greater increases in PEFR at all time intervals compared to the 200 µg dose. karger.com

Table 1: Dose-Response of Rimiterol on Peak Expiratory Flow Rate (PEFR)

Dose of Rimiterol Key Findings
200 µg Baseline for comparison.
1,000 µg Significantly greater PEFR increase than 200 µg only at 1 minute. karger.com

| 2,000 µg | Significantly greater PEFR increase than 200 µg at all measured times. karger.com |

Speed of Onset and Duration of Bronchodilator Effect

Rimiterol is recognized for its very rapid onset of bronchodilator action, which can occur within one minute of inhalation. karger.com This quick action makes it particularly suitable for relieving acute attacks of bronchospasm. karger.comnih.gov However, the duration of its effect is shorter compared to some other β2-agonists. tandfonline.comtandfonline.com

Impact on Forced Expiratory Volume in 1 Second (FEV1) and Airway Resistance

Studies have evaluated the effect of rimiterol on key lung function parameters such as Forced Expiratory Volume in 1 second (FEV1) and airway resistance. In a study comparing rimiterol with fenoterol (B1672521), rimiterol showed a significantly better effect on FEV1 three minutes after inhalation. tandfonline.comtandfonline.com Both drugs produced a comparable and rapid reduction in airway resistance. tandfonline.comtandfonline.com Another study focused on preventing exercise-induced asthma found that rimiterol inhalation two minutes before exercise provided significant protection, with no significant changes in FEV1 after exercise, unlike the placebo group which saw significant reductions. nih.gov

Clinical Comparisons with Other Short-Acting β2-Agonists

The therapeutic profile of this compound has been further elucidated through comparative studies with other short-acting β2-agonists like salbutamol (B1663637) and fenoterol. karger.com

This compound vs. Salbutamol in Asthmatic Patients

When compared to salbutamol, another widely used short-acting β2-agonist, rimiterol demonstrates a similar immediate bronchodilator response. karger.com However, a key difference lies in the duration of action, with salbutamol having a more sustained effect. karger.compriory.com

In a comparative study, the immediate bronchodilator response within the first 30 minutes for both rimiterol and salbutamol at both low and high doses was found to be the same. karger.com However, from 60 to 180 minutes, the bronchodilator effect of salbutamol was greater than that of rimiterol. karger.com

Table 2: Comparison of Rimiterol and Salbutamol Effects

Parameter This compound Salbutamol
Onset of Action Very rapid. karger.com Rapid.
Immediate Effect (first 30 min) Similar to salbutamol. karger.com Similar to rimiterol. karger.com

| Duration of Action | Shorter. karger.com | Longer. karger.com |

This compound vs. Fenoterol in Reversible Airways Obstruction

In a placebo-controlled study with patients suffering from reversible airways obstruction, both rimiterol and fenoterol, administered at a dose of 400 μg via inhalation, demonstrated a rapid and comparable bronchodilator effect. tandfonline.comtandfonline.com Notably, rimiterol had a more pronounced effect on FEV1 at the 3-minute mark post-inhalation. tandfonline.comtandfonline.com Conversely, fenoterol was found to be more effective 120 minutes after inhalation, highlighting its longer duration of action. tandfonline.comtandfonline.com

Table 3: Comparison of Rimiterol and Fenoterol in Reversible Airways Obstruction

Time Point This compound (400 µg) Fenoterol Hydrobromide (400 µg)
3 minutes post-inhalation Significantly better effect on FEV1. tandfonline.comtandfonline.com Comparable rapid bronchodilation. tandfonline.comtandfonline.com

| 120 minutes post-inhalation | Less effective. tandfonline.comtandfonline.com | More effective. tandfonline.comtandfonline.com |

This compound vs. Isoprenaline in Bronchodilator Action and Selectivity

This compound emerged as a sympathomimetic bronchodilator with a distinct pharmacological profile when compared to the benchmark non-selective β-agonist, isoprenaline. Research in anaesthetized cats demonstrated that while both rimiterol and isoprenaline are effective bronchodilators, their selectivity for respiratory versus cardiovascular β-adrenoceptors differs significantly. nih.gov

In studies comparing their potency, intravenously administered rimiterol was found to be approximately eight times less potent than laevoisoprenaline (the active isomer of isoprenaline) in counteracting bronchoconstriction induced by 5-hydroxytryptamine. nih.gov However, this lower bronchodilator potency was accompanied by a significantly reduced impact on the cardiovascular system. Rimiterol was about 19 times less potent than laevoisoprenaline in increasing heart rate. nih.gov This suggests a greater degree of β2-receptor selectivity for rimiterol, as β1-receptors are predominantly responsible for cardiac stimulation. To produce a tachycardic effect equivalent to that of laevoisoprenaline, the dose of rimiterol had to be increased by about two and a half times the dose required for an equivalent bronchodilator effect. nih.gov

While rimiterol demonstrates greater β2-selectivity than isoprenaline, it is considered less selective than other agents like salbutamol and terbutaline (B1683087). priory.com Rimiterol is 20 times less β2-receptor selective than fenoterol, which itself is less selective than salbutamol and terbutaline. priory.com This intermediate selectivity means that at higher doses, rimiterol may stimulate β1-receptors, leading to an increased heart rate and myocardial contractility. priory.com Unlike isoprenaline, which is metabolized by catechol-O-methyl-transferase (COMT), rimiterol's metabolism pathway contributes to its pharmacological profile, influencing its duration of action. priory.com

Table 1: Comparative Potency of Rimiterol vs. Laevoisoprenaline in Anaesthetized Cats

ParameterRelative Potency (Rimiterol vs. Laevoisoprenaline)Primary Receptor TypeReference
Bronchodilation (opposition to 5-HT)~8 times less potentβ2-Adrenoceptor nih.gov
Heart Rate Increase (Tachycardia)~19 times less potentβ1-Adrenoceptor nih.gov

This compound in the Context of Terbutaline and Pirbuterol (B1677960)

Rimiterol, terbutaline, and pirbuterol are all classified as short-acting β2-adrenoceptor agonists (SABAs), developed to provide effective bronchodilation with greater selectivity than older agents like isoprenaline. medscape.com While they share this primary mechanism of action, clinical and pharmacological studies have revealed differences in their activity profiles, particularly regarding onset and duration of action.

A double-blind study in patients with chronic asthma directly compared the bronchodilator effects of rimiterol and terbutaline aerosols. nih.gov The objective assessment, measuring Forced Expiratory Volume in 1 second (FEV1), showed no significant difference between the two drugs in the first 30 minutes following administration. nih.gov However, from 45 minutes onward, terbutaline demonstrated a significantly greater and more sustained degree of bronchodilation. nih.gov This aligns with the understanding that rimiterol has a very rapid onset but a shorter duration of action, a characteristic attributed to its metabolism by COMT. priory.comnih.gov In contrast, terbutaline is not a substrate for COMT, contributing to its longer therapeutic effect. priory.com A subjective study involving 27 patients found that while they could perceive the longer duration of terbutaline's effect, they could not distinguish the faster onset of rimiterol. nih.gov

Pirbuterol, another SABA, was released around the same time as rimiterol and fenoterol, following the introduction of salbutamol and terbutaline. medscape.com Like other SABAs, pirbuterol has been shown to be effective in providing bronchodilation. priory.commedscape.com The key differentiator among these agents often lies in their pharmacokinetic properties, which influence their clinical utility for different therapeutic scenarios. Rimiterol's profile of rapid but brief action made it particularly suitable for situations requiring immediate relief, whereas agents like terbutaline offered more prolonged control. nih.gov

Table 2: Clinical Comparison of Rimiterol and Terbutaline Aerosols in Chronic Asthma

Time Post-AdministrationFEV1 Improvement (Rimiterol vs. Terbutaline)Patient-Perceived EffectReference
0-30 minutesNo significant differenceCould not detect faster onset of Rimiterol nih.gov
≥ 45 minutesTerbutaline produced significantly greater bronchodilationDetected more prolonged activity of Terbutaline nih.gov

Investigations in Specific Respiratory Conditions

Role in Acute Asthmatic Attacks and Intermittent Asthma Management

The pharmacological characteristics of this compound, particularly its very rapid onset of action, made it a suitable agent for the management of intermittent and acute asthmatic attacks. karger.comnih.govkarger.com Clinical studies have shown that its bronchodilator effect begins within one minute of inhalation. karger.com This swift action is highly desirable for providing rapid relief from bronchospasm.

In a study involving asthmatic children, rimiterol aerosol produced effective bronchodilation with negligible cardiac stimulation, highlighting its utility in this patient population. nih.govnih.gov The study compared rimiterol to orciprenaline and noted that while rimiterol's peak effect was achieved quickly, it was not maintained for the full 60-minute observation period, confirming its status as a selective, short-acting bronchodilator in children. nih.gov This profile makes it appropriate for patients who experience intermittent acute episodes of reversible airways obstruction rather than for chronic, persistent symptoms. karger.com

Efficacy in Exercise-Induced Bronchoconstriction

This compound has been demonstrated to be highly effective in the prevention of exercise-induced bronchoconstriction (EIB), also known as exercise-induced asthma. medscape.comkarger.comnih.gov Its rapid onset of action is particularly advantageous in this context, allowing for administration shortly before physical activity for prophylactic protection. karger.comnih.govkarger.com

A double-blind, placebo-controlled, crossover study involving ten athletes with diagnosed asthma provided strong evidence of its efficacy. nih.gov When subjects inhaled rimiterol just two minutes before an 8-minute submaximal exercise challenge, none of them exhibited EIB. nih.gov In contrast, after inhaling a placebo, all subjects experienced significant bronchoconstriction. nih.gov Lung function measurements (FEV1) taken after exercise showed a significant difference between the two treatments, with the mean maximum drop in FEV1 being 2.8% after rimiterol compared to 24.5% after placebo. nih.gov These findings concluded that rimiterol affords significant protection from EIB in athletes. nih.gov Other short-acting beta-agonists like salbutamol, fenoterol, and pirbuterol have also been found to provide similar protection against EIB. medscape.com

Table 3: Effect of Rimiterol on Exercise-Induced Bronchoconstriction (EIB) in Athletes

Treatment GroupIncidence of EIBMean Maximum % Drop in FEV1 Post-ExerciseReference
Rimiterol0 out of 10 subjects2.8% nih.gov
Placebo10 out of 10 subjects24.5% nih.gov

Influence on Late Asthmatic Response and Nonspecific Bronchial Responsiveness after Allergen Challenge

This compound has been utilized as a pharmacological tool to investigate the mechanisms underlying the late asthmatic response (LAR) and the associated changes in nonspecific bronchial hyperresponsiveness following allergen exposure. nih.govatsjournals.org The LAR is a key feature of more severe asthma, and understanding its triggers is crucial. core.ac.uk

In a notable study, researchers used rimiterol's short-acting protective effect to administer a significantly larger dose of allergen to atopic subjects with mild asthma who typically only exhibited an early asthmatic response (EAR). nih.govatsjournals.org Pre-treatment with rimiterol allowed for an average 8.9-fold increase in the inhaled allergen dose. atsjournals.org The magnitude of the immediate bronchoconstriction (the EAR) was kept similar to the control day (allergen without rimiterol pre-treatment). atsjournals.org

The key finding was that this increased allergen load, facilitated by rimiterol, was able to convert five of the eight "single early responders" into "dual responders," meaning they developed a significant LAR. atsjournals.org For the group as a whole, there was a significant increase in the magnitude of the LAR. atsjournals.org Interestingly, while nonspecific bronchial responsiveness (measured by methacholine (B1211447) challenge) worsened after the allergen challenge on both the control and rimiterol pre-treatment days, the increase in the LAR on the rimiterol day was not accompanied by a further significant increase in bronchial hyperresponsiveness compared to the control day. nih.govatsjournals.org This research suggests that the dose of the allergen is a critical determinant in the induction of a late asthmatic response. nih.govatsjournals.org

Systemic Effects and Clinical Safety Considerations (excluding direct adverse effects listing, focusing on mechanistic research)

The systemic effects of this compound are primarily related to its action on β-adrenoceptors outside the respiratory tract. While designed for β2-selectivity, this selectivity is not absolute, providing a mechanistic basis for potential systemic effects, particularly at higher doses. priory.com

Mechanistically, the cardiovascular effects of β2-agonists can arise from direct stimulation of cardiac β-receptors or as a reflex response to vasodilation in peripheral blood vessels. priory.com Although β1-receptors are predominant in the heart, β2-receptors are also present, and their stimulation can lead to increased heart rate and contractility. priory.commun.ca Studies comparing rimiterol to the highly non-selective agonist isoprenaline showed rimiterol to be significantly less chronotropic, indicating a better, though not perfect, safety margin. nih.gov When compared to salbutamol at both recommended and five-to-ten times recommended doses, rimiterol produced minimal cardiovascular effects of a similar magnitude to salbutamol. karger.comnih.govkarger.com

Another systemic effect associated with β2-agonist action is skeletal muscle tremor. This is considered a direct consequence of β2-receptor stimulation in skeletal muscle. nih.gov Research in animal models indicated that systemic administration of bronchodilator doses of rimiterol, similar to salbutamol, could produce effects on the soleus muscle analogous to muscle tremor in humans. nih.gov

The metabolic pathway of rimiterol is also a key consideration. Unlike salbutamol and terbutaline, rimiterol is a substrate for the enzyme catechol-O-methyl-transferase (COMT), which leads to its rapid metabolism and consequently a shorter duration of action. priory.com This rapid breakdown inherently limits the time window for systemic effects following a single dose compared to longer-acting agents.

Cardiovascular Responses in Human Studies (Heart Rate, Pulse Pressure)

Clinical investigations into the cardiovascular effects of this compound have consistently demonstrated a minimal impact on heart rate, especially when administered via inhalation. In a placebo-controlled study involving ten patients with reversible airways obstruction, a 400 μg inhaled dose of rimiterol showed no effect on heart rate. tandfonline.com This was in contrast to fenoterol, another bronchodilator, which produced a statistically significant increase in heart rate within the first 10 minutes after administration. tandfonline.com

Further studies in asthmatic patients support these findings. An open study administering rimiterol by aerosol at doses of 1.5 mg and 4.5 mg—three and nine times the reference dose, respectively—found no statistically significant increases in heart rate. nih.gov The cardiovascular effects were described as minimal and comparable to those of salbutamol when administered at similar dosages to the same patient group. karger.com While these studies focus on heart rate, specific quantitative data on pulse pressure changes in human trials with rimiterol are not extensively detailed in the available literature. Generally, pulse pressure, the difference between systolic and diastolic blood pressure, is an indicator of arterial stiffness, and a value greater than 40 mmHg is often considered unhealthy.

Animal studies provide additional context, although direct extrapolation to humans requires caution. In anesthetized cats, rimiterol was found to be approximately 19 times less potent than laevoisoprenaline in increasing heart rate, highlighting its relative cardiovascular safety in comparison to less selective beta-agonists. nih.gov

Summary of Cardiovascular Responses to this compound in Human Studies

Study FocusKey Finding on Heart RateReference
Comparison with FenoterolRimiterol (400 μg) showed no effect on heart rate, unlike fenoterol which caused a significant increase. tandfonline.com
Dose-Ranging Study in AsthmaticsNo statistically significant increase in heart rate at doses up to 4.5 mg. nih.gov
Comparison with SalbutamolCardiovascular effects were minimal and similar in magnitude to salbutamol. karger.com

Skeletal Muscle Tremor Observations in Clinical Settings

Skeletal muscle tremor is a recognized side effect associated with the administration of β2-adrenergic agonists. researchgate.net This effect is dose-related and is believed to stem from the direct stimulation of β2-adrenoceptors on skeletal muscle. researchgate.net The stimulation can lead to an incomplete fusion and reduced tension of tetanic contractions, manifesting as tremor. researchgate.net Another proposed mechanism links the tremor to hypokalemia (low potassium levels). researchgate.net

While specific clinical trial data quantifying the incidence of tremor with this compound is limited, studies on its pharmacological class provide a strong basis for understanding this potential effect. For β2-adrenergic agonists in general, tremor is reported by approximately 2-4% of patients who use them regularly. researchgate.net The effect is more common with oral administration compared to inhalation. researchgate.net

A study in cats on the effects of rimiterol on the soleus muscle was considered analogous to the muscle tremor that occurs in humans. nih.govnih.gov The results suggested that systemic administration of bronchodilator doses of rimiterol could likely produce muscle tremor as an unwanted side effect, similar to salbutamol. nih.govnih.gov

It is a common clinical observation that tolerance develops to the tremorogenic effects of β2-agonists. researchgate.net The desensitization of β2-adrenoceptors during the initial days of regular use often leads to the resolution of tremor after the first few doses. researchgate.net Therefore, while tremor can be an initial side effect, it is not typically considered a significant long-term problem for patients on regular treatment with this class of drugs. researchgate.net

Observations on Skeletal Muscle Tremor with β2-Adrenergic Agonists

AspectClinical ObservationReference
MechanismDirect stimulation of β2-adrenoceptors on skeletal muscle; may also be related to hypokalemia. researchgate.net
Incidence (General Class)Reported by 2-4% of patients on regular β2-agonist therapy. researchgate.net
Extrapolated Findings for RimiterolAnimal studies suggest a potential for muscle tremor as a side effect, similar to salbutamol. nih.govnih.gov
ToleranceTremor often resolves after the first few doses due to receptor desensitization. researchgate.net

Drug Drug Interactions and Pharmacodynamic Modulations

Interactions with Other Sympathomimetics and Antidepressants

The co-administration of rimiterol (B1680638) with other sympathomimetic agents or certain classes of antidepressants can lead to additive or synergistic effects, potentially increasing the risk of adverse cardiovascular events. mims.commedcentral.com Rimiterol's sympathomimetic activity can be potentiated by other drugs that share similar mechanisms or affect adrenergic pathways. drugbank.com

Specifically, interactions have been noted with:

Antidepressants : Tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) can potentiate the effects of sympathomimetics on the vascular system. medcentral.com The risk of hypertension may be increased when rimiterol is combined with TCAs like amitriptyline, amoxapine, desipramine, doxepin, and protriptyline. drugbank.com

Table 1: Interactions of Rimiterol with Sympathomimetics and Antidepressants

Interacting Drug Drug Class Potential Clinical Outcome Citation
Amphetamine Sympathomimetic Increased risk of hypertension drugbank.com
Dobutamine Sympathomimetic Increased risk of hypertension drugbank.com
Formoterol Sympathomimetic Increased sympathomimetic activities drugbank.com
Pseudoephedrine Sympathomimetic Increased risk of hypertension drugbank.com
Amitriptyline Tricyclic Antidepressant Decreased therapeutic efficacy of rimiterol; increased risk of hypertension drugbank.com
Desipramine Tricyclic Antidepressant Increased risk of hypertension drugbank.com
Doxepin Tricyclic Antidepressant Decreased therapeutic efficacy of rimiterol drugbank.com
Protriptyline Tricyclic Antidepressant Increased risk of hypertension drugbank.com

Interactions Affecting Cardiovascular Parameters (e.g., Hypertension, Tachycardia)

As a β2-adrenergic agonist, rimiterol inherently possesses cardiovascular effects, including the potential to increase heart rate. nih.gov When combined with other medications, these effects can be amplified, leading to clinically significant changes in blood pressure and heart rate. mims.com Studies in healthy individuals have demonstrated that intravenous rimiterol can cause dose-related increases in heart rate. nih.gov While comparative studies in animal models suggest rimiterol produces less tachycardia than non-selective beta-agonists like laevoisoprenaline for an equivalent bronchodilator effect, the risk remains, particularly with concomitant drug administration. nih.gov

A variety of drug classes can interact with rimiterol to increase the risk of tachycardia and/or hypertension. drugbank.com For instance, the risk of tachycardia can be increased when rimiterol is combined with drugs such as anagrelide, aclidinium, or gallamine (B1195388) triethiodide. drugbank.com Similarly, the risk of hypertension may be elevated with concurrent use of drugs like buspirone, cabergoline, and various non-steroidal anti-inflammatory drugs (NSAIDs) such as aceclofenac (B1665411) and acetylsalicylic acid. drugbank.com

Table 2: Selected Drug Interactions with Rimiterol Affecting Cardiovascular Parameters

Interacting Drug Potential Cardiovascular Effect Citation
Anagrelide Increased risk of Tachycardia drugbank.com
Aclidinium Increased risk of Tachycardia drugbank.com
Buspirone Increased risk of Hypertension drugbank.com
Cabergoline Increased hypertensive activities drugbank.com
Aceclofenac Increased risk of Hypertension drugbank.com
Frovatriptan Increased risk of Hypertension drugbank.com
Flurbiprofen Increased risk of Hypertension drugbank.com

Metabolic Interactions and their Clinical Significance

Metabolic interactions are a critical component of drug safety, often mediated by the cytochrome P450 (CYP450) enzyme system, which is responsible for the biotransformation of a vast number of drugs. nih.gov These interactions can alter a drug's concentration, leading to toxicity or reduced efficacy. nih.gov

The cytochrome P450 system is a family of enzymes located primarily in the liver and gastrointestinal tract that metabolize drugs, typically through oxidation, hydrolysis, or reduction. nih.govtg.org.au Six major isozymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP2E1) are responsible for the metabolism of most clinically relevant drugs. tg.org.au When two drugs are metabolized by the same CYP isozyme, they can compete for the enzyme, leading to inhibition of metabolism for one or both drugs. nih.gov This can result in elevated serum levels and an increased potential for toxicity. nih.gov

Despite the importance of this metabolic pathway, specific information regarding the metabolism of rimiterol, including its interaction with the cytochrome P450 enzyme system, is not currently available in published literature. drugbank.com

Pharmacokinetic interactions occur when one drug alters the absorption, distribution, metabolism, or excretion of another drug, thereby changing the amount of drug available to exert its effect. sps.nhs.uk The lack of data on rimiterol's own metabolic pathway and pharmacokinetic profile—including its volume of distribution, protein binding, and half-life—precludes a detailed analysis of its specific influence on the pharmacokinetic profiles of co-administered drugs. drugbank.com Without understanding how rimiterol itself is metabolized and eliminated, predicting its potential to inhibit or induce the metabolism of other drugs is not possible.

Pharmacodynamic Interactions Leading to Altered Therapeutic Efficacy or Risks

Pharmacodynamic interactions occur when drugs have additive, synergistic, or antagonistic effects at the receptor level. sps.nhs.uk Rimiterol, as a β2-agonist, is subject to significant pharmacodynamic interactions, most notably with β-adrenergic blocking agents (beta-blockers).

The primary pharmacodynamic interaction of clinical concern for rimiterol involves beta-blockers. These agents are pharmacological antagonists to beta-agonists. Beta-blockers, particularly non-selective ones like propranolol, not only block the desired bronchodilatory effects of β2-agonists like rimiterol but can also precipitate severe bronchospasm in patients with asthma. medcentral.comdrugbank.com This direct opposition at the β2-receptor level means the therapeutic efficacy of rimiterol is significantly diminished or negated. drugbank.com Even cardioselective beta-blockers should be used with caution in patients with respiratory conditions requiring beta-agonist therapy. medcentral.com

Table 3: Interaction of Rimiterol with Beta-Blockers

Interacting Beta-Blocker Potential Clinical Outcome Citation
Acebutolol Decreased therapeutic efficacy of Rimiterol drugbank.com
Alprenolol Decreased therapeutic efficacy of Rimiterol drugbank.com
Betaxolol Decreased therapeutic efficacy of Rimiterol drugbank.com
Bisoprolol Decreased therapeutic efficacy of Rimiterol drugbank.com
Celiprolol Decreased therapeutic efficacy of Rimiterol drugbank.com
Propranolol Decreased therapeutic efficacy of Rimiterol drugbank.com

Potential for Hypokalemia with Xanthines, Corticosteroids, and Diuretics

The concurrent administration of Rimiterol Hydrobromide with other medications, particularly xanthine (B1682287) derivatives, corticosteroids, and diuretics, may potentiate the risk of developing hypokalemia (low serum potassium levels). While specific research focusing exclusively on rimiterol is limited, the pharmacodynamic properties of beta-2 adrenergic agonists as a class provide a basis for understanding these potential interactions.

Beta-2 agonists promote the intracellular uptake of potassium, which can lead to a transient decrease in serum potassium concentrations. When used in combination with other drugs that also have a potassium-lowering effect, this effect can be additive, increasing the clinical significance of the hypokalemia.

Xanthines: Theophylline (B1681296) and other xanthine derivatives, when used concurrently with beta-2 agonists, may contribute to an increased risk of hypokalemia. drugbank.com Some evidence from animal studies has suggested that the combination of a sympathomimetic agent and a theophylline derivative might lead to increased cardiotoxic effects, potentially linked to cardiac arrhythmias, although this has not been definitively established in humans. medcentral.com

Corticosteroids: Systemic corticosteroids can induce hypokalemia through their mineralocorticoid effects, which promote renal potassium excretion. nih.govmdedge.com Studies investigating the interaction between inhaled beta-agonists (salbutamol and fenoterol) and oral prednisone (B1679067) have shown that prednisone treatment can augment the acute hypokalemic effects of the beta-agonist. nih.gov In one study, the administration of nebulized fenoterol (B1672521) after a week of prednisone treatment resulted in a mean plasma potassium level of 2.78 mmol/L. nih.gov This suggests a synergistic effect that could be of clinical importance, particularly in the context of acute airway obstruction where hypoxia may also be a factor. nih.gov

Diuretics: Diuretics, especially loop and thiazide diuretics, are well-known to cause potassium depletion through increased renal excretion. medcentral.comnih.gov The co-administration of a beta-agonist can exacerbate the hypokalemia induced by non-potassium-sparing diuretics. medcentral.com Although the clinical importance of these effects is not fully known, caution is advised when these agents are used together. medcentral.com

Increased Susceptibility to Digitalis-Induced Arrhythmias

The administration of this compound, as with other beta-2 adrenergic agonists, may increase the susceptibility of a patient to arrhythmias induced by digitalis glycosides, such as digoxin. uniba.it This interaction is not a direct effect of rimiterol on digitalis metabolism but is rather a consequence of the potential for beta-2 agonist-induced hypokalemia.

Digitalis glycosides exert their therapeutic effect by inhibiting the Na+/K+-ATPase pump in myocardial cells. thoracickey.com Hypokalemia, a potential side effect of beta-2 agonist therapy, also affects the functioning of this pump and can enhance the effects of digitalis, thereby increasing the risk of toxicity. uniba.it Digitalis toxicity can manifest as a wide range of cardiac arrhythmias. thoracickey.compharmgkb.org

Therefore, in patients receiving concurrent therapy with digitalis glycosides, it is crucial to monitor serum potassium levels closely, especially when initiating or adjusting the dose of this compound.

Enhancement of Neuromuscular Blockade

The potential for this compound to enhance the effects of neuromuscular blocking agents is not well-documented in scientific literature. However, understanding the general pharmacology of neuromuscular blocking agents and drugs that can interfere with their action is important.

Neuromuscular blocking drugs are frequently used during anesthesia to induce muscle relaxation. medigraphic.com Their effects can be potentiated or antagonized by a variety of other medications. medigraphic.comnih.govnih.gov For instance, certain antibiotics and local anesthetics are known to enhance neuromuscular blockade. nih.gov Conversely, drugs like phenytoin (B1677684) and carbamazepine (B1668303) may cause resistance to these agents. nih.gov

Future Research Directions and Unanswered Questions

Exploring Novel Therapeutic Applications of Rimiterol (B1680638) Hydrobromide beyond Bronchodilation

Rimiterol Hydrobromide is a selective β2-adrenoceptor agonist, a class of drugs primarily utilized for their potent bronchodilator effects in respiratory conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD). ontosight.aincats.io The mechanism of action involves stimulating β2-adrenergic receptors, which are abundant in the smooth muscle of the airways. evitachem.com However, the therapeutic utility of β2-agonist activity is not necessarily confined to the respiratory system.

Future research should investigate the potential of this compound in other therapeutic areas where β2-receptor activation is beneficial. For instance, β2-agonists are known to be used as tocolytic agents to manage preterm labor by relaxing uterine smooth muscle. nih.gov Studies to determine the efficacy and safety of rimiterol for this indication are a logical next step. Furthermore, a patent for another β2-agonist suggests potential applications in lowering lipids and treating gallbladder spasms, indicating that the therapeutic scope for this class of compounds may be broader than currently realized. While rimiterol is a catecholamine, its interaction with catechol-O-methyltransferase (COMT) could also be explored for therapeutic advantage, especially when co-administered with COMT inhibitors. tga.gov.au Dedicated preclinical and clinical studies are essential to validate these potential new uses for this compound.

Investigation of Long-Term Effects and Airway Hyperresponsiveness with β-Agonist Exposure

The long-term administration of β-agonists is an area of ongoing research and clinical importance. Chronic exposure to these agents can lead to pharmacodynamic tolerance, where the drug's effectiveness diminishes over time. This phenomenon, also known as tachyphylaxis, is a key consideration in the management of chronic respiratory diseases. A long-term study comparing rimiterol to terbutaline (B1683087) has been conducted, providing some insight into its performance over time. wikipedia.org

A significant unanswered question revolves around the potential for rimiterol to induce or exacerbate airway hyperresponsiveness with prolonged use. This effect has been observed with other β-agonists and is a critical safety consideration. Future investigations should focus on:

Characterizing Tachyphylaxis: Quantifying the rate and extent of tolerance development with chronic rimiterol use.

Airway Hyperresponsiveness: Designing studies to specifically measure changes in bronchial responsiveness to stimuli after long-term exposure to rimiterol.

Receptor Desensitization: Exploring the molecular mechanisms, such as receptor downregulation or uncoupling, that underlie these long-term effects.

Further Elucidation of β-Adrenoceptor Pathophysiological Function and Regulation

The therapeutic effects of this compound are mediated entirely through its interaction with β-adrenoceptors, specifically the β2 subtype. mims.com These receptors are complex signaling proteins whose function and regulation can be influenced by a variety of factors, including genetic polymorphisms, inflammation, and exposure to agonists.

Future research in this domain should aim to provide a more nuanced understanding of the interaction between rimiterol and the β2-adrenoceptor. Key areas for investigation include:

Genetic Influence: Studying how known polymorphisms in the β2-adrenoceptor gene affect an individual's response to rimiterol, which could pave the way for personalized medicine approaches.

Receptor Signaling Pathways: Moving beyond the classical adenylyl cyclase pathway to investigate alternative signaling cascades that may be activated by rimiterol and contribute to both its therapeutic effects and potential side effects.

Cross-talk with Inflammatory Pathways: Elucidating how the inflammatory environment in the airways of patients with asthma or COPD impacts β2-adrenoceptor function and the subsequent response to rimiterol.

Comparative Studies with Emerging Bronchodilator Agents

The landscape of bronchodilator therapy is continually evolving with the development of new agents, particularly ultra-long-acting β2-agonists (ultra-LABAs) like indacaterol (B1671819) and vilanterol. nih.govopenaccessjournals.com These newer drugs offer the convenience of once-daily dosing and have demonstrated significant efficacy in clinical trials. nih.govopenaccessjournals.com

Currently, comparative data for rimiterol is primarily against older short-acting β-agonists. There is a clear need for well-designed, head-to-head clinical trials comparing this compound with these emerging bronchodilators. Such studies would be invaluable for defining rimiterol's place in the modern therapeutic arsenal. Key comparative endpoints should include:

Onset of Action: Comparing the speed at which bronchodilation is achieved.

Duration of Effect: Contrasting the short-acting nature of rimiterol with the 24-hour profile of ultra-LABAs. nih.gov

Efficacy: Measuring differences in lung function improvement (e.g., FEV1).

Safety and Tolerability: Assessing cardiovascular and other side-effect profiles.

Table 1: Comparative Efficacy of Indacaterol vs. Other Bronchodilators

ComparisonEfficacy OutcomeResultReference
Indacaterol vs. PlaceboTrough FEV1 at 12 weeksSignificantly increased by 170 ml openaccessjournals.com
Indacaterol vs. FormoterolTrough FEV1 at 12 weeksSignificantly higher with Indacaterol (by 100 ml) openaccessjournals.com
Indacaterol vs. SalmeterolTrough FEV1Indacaterol provides higher FEV1 amegroups.org
Indacaterol vs. TiotropiumHealth-Related Quality of Life (SGRQ)Indacaterol showed greater improvement amegroups.org

Advanced Metabolic Studies at Varying Dose Levels in Different Species

Understanding the metabolism and pharmacokinetics of a drug is fundamental to its safe and effective use. For this compound, initial metabolic studies have been performed. Research has been conducted on the metabolism of rimiterol in rats at different intravenous dose levels and on its pharmacokinetics in humans. tandfonline.comtandfonline.com It is known that as a catecholamine, rimiterol is metabolized by catechol-O-methyltransferase (COMT). tga.gov.au Furthermore, sulphate conjugation has been identified as an important metabolic pathway. researchgate.net

However, comprehensive metabolic data across different species and dose ranges are still needed. Future research should focus on:

Cross-Species Comparisons: Conducting detailed metabolic profiling in various preclinical species (e.g., dogs, monkeys) to better predict human metabolism and identify any species-specific metabolites.

Dose-Ranging Studies: Investigating whether the metabolic profile of rimiterol changes at different dose levels, which could indicate the saturation of certain metabolic pathways.

Enzyme Phenotyping: Precisely identifying all the cytochrome P450 (CYP) and other enzyme isoforms responsible for its metabolism to predict potential drug-drug interactions.

Table 2: Known Metabolic Data for this compound

SubjectStudy TypeKey FindingReference
RatMetabolism StudyMetabolism evaluated at different intravenous dose levels. tandfonline.com
HumanPharmacokinetics StudyPharmacokinetic profile has been studied. tandfonline.com
GeneralMetabolic PathwayMetabolized by Catechol-O-methyltransferase (COMT). tga.gov.au
GeneralMetabolic PathwaySulphate conjugation is an important pathway. researchgate.net

Q & A

Q. How can multi-omics approaches elucidate this compound’s off-target effects on respiratory inflammation pathways?

  • Methodological Approach : Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of bronchial epithelial cells post-treatment. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify dysregulated inflammatory mediators (e.g., IL-6, TNF-α). Validate via ELISA and Western blot .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rimiterol Hydrobromide
Reactant of Route 2
Rimiterol Hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.